N-(4-bromo-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines elements of triazole and pyrazine, which are known for their diverse pharmacological properties. The compound's molecular formula is with a molecular weight of approximately 488.3 g/mol .
This compound can be sourced from various chemical suppliers and is often studied for its biological activities, particularly in the context of cancer and infectious diseases. The specific synthesis pathways and biological evaluations are crucial for understanding its applications in drug development.
N-(4-bromo-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is classified as a heterocyclic compound due to the presence of nitrogen-containing rings. It falls under the category of pharmaceutical compounds that may act as protein kinase inhibitors or exhibit other therapeutic effects.
The synthesis of N-(4-bromo-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves several steps:
These multi-step synthetic processes require careful optimization to enhance yield and purity while minimizing by-products .
The molecular structure of N-(4-bromo-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 488.3 g/mol |
SMILES Representation | COc1cccc(Oc2nccn3c(=O)n(CC(=O)Nc4ccc(Br)cc4F)nc23)c1 |
The structural features suggest potential interactions with biological targets through hydrogen bonding and hydrophobic interactions .
N-(4-bromo-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide may undergo various chemical reactions relevant to its activity:
These reactions can be critical for evaluating the stability and reactivity of the compound under physiological conditions .
The proposed mechanism of action for N-(4-bromo-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide primarily involves:
Quantitative structure–activity relationship studies can help elucidate the relationship between its structure and biological activity .
The physical and chemical properties of N-(4-bromo-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide include:
Property | Value |
---|---|
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties are essential for formulation development in drug delivery systems .
N-(4-bromo-2-fluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide has several potential scientific applications:
Research continues into optimizing this compound's structure for enhanced efficacy and reduced toxicity in therapeutic contexts .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1